5-chloro-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Overview
Description
5-Chloro-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole and coumarin families. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals, while coumarins are known for their diverse biological activities. This compound combines features of both, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-1H-indole-2,3-dione with 2-oxo-2H-chromene-3-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to reduce environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming derivatives with different properties.
Reduction: Reduction reactions can reduce the carbonyl groups to hydroxyl groups, altering the compound's reactivity.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation products: 5-chloro-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one-3-oxide.
Reduction products: 5-chloro-3-hydroxy-3-[2-hydroxy-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one.
Substitution products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been explored in various studies, including its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research has investigated its use in drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
5-Bromo-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
5-Iodo-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
5-Chloro-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one-3-oxide
Uniqueness: This compound is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions
Properties
IUPAC Name |
5-chloro-3-hydroxy-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO5/c20-11-5-6-14-13(8-11)19(25,18(24)21-14)9-15(22)12-7-10-3-1-2-4-16(10)26-17(12)23/h1-8,25H,9H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOJDGZWLFDBQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CC3(C4=C(C=CC(=C4)Cl)NC3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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